molecular formula C18H18N2O4S B11398500 N-(2-Hydroxy-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-methanesulfonamide

N-(2-Hydroxy-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-methanesulfonamide

Cat. No.: B11398500
M. Wt: 358.4 g/mol
InChI Key: ODUJGKGLCZAJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a quinoline moiety, which is known for its diverse biological activities, and a methanesulfonamide group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or peracids.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the hydroxyquinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanesulfonyl chloride, triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the quinoline moiety.

    Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.

    Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline moiety but lacks the methanesulfonamide group.

    4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4-position.

    N-(2-{[(2-hydroxyquinolin-3-yl)methyl]amino}ethyl)methanesulfonamide: Similar structure with an additional ethyl group.

Uniqueness

N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of both the hydroxyquinoline and methanesulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C18H18N2O4S/c1-24-16-9-7-15(8-10-16)20(25(2,22)23)12-14-11-13-5-3-4-6-17(13)19-18(14)21/h3-11H,12H2,1-2H3,(H,19,21)

InChI Key

ODUJGKGLCZAJQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.